5-[(3-fluorobenzyl)oxy]-2-(hydroxymethyl)-4H-pyran-4-one is a pyran derivative notable for its unique molecular structure and potential biological activities. This compound is characterized by a pyran ring that features a hydroxymethyl group at the 2-position and a 3-fluorobenzyl ether at the 5-position. The molecular formula for this compound is C12H11O3F, with a molecular weight of approximately 222.22 g/mol. Its structural representation indicates a complex arrangement that may contribute to its reactivity and biological interactions.
This compound belongs to the class of pyranones, which are cyclic organic compounds containing a six-membered ring with one oxygen atom and a carbonyl group. Pyran derivatives have garnered attention in medicinal chemistry due to their diverse biological properties, including anti-inflammatory, antibacterial, and anticancer activities. The classification of 5-[(3-fluorobenzyl)oxy]-2-(hydroxymethyl)-4H-pyran-4-one as a potential therapeutic agent stems from preliminary studies suggesting its significant biological activities.
The synthesis of 5-[(3-fluorobenzyl)oxy]-2-(hydroxymethyl)-4H-pyran-4-one typically involves several key steps:
The presence of the fluorine atom is significant as it may enhance lipophilicity and influence biological activity.
5-[(3-fluorobenzyl)oxy]-2-(hydroxymethyl)-4H-pyran-4-one can undergo various chemical reactions:
These reactions are essential for modifying the compound's properties and enhancing its biological efficacy.
The mechanism of action of 5-[(3-fluorobenzyl)oxy]-2-(hydroxymethyl)-4H-pyran-4-one is not fully elucidated but may involve:
Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are commonly employed to confirm the structure and purity of synthesized compounds.
5-[(3-fluorobenzyl)oxy]-2-(hydroxymethyl)-4H-pyran-4-one has potential applications in various scientific fields:
5-[(3-Fluorobenzyl)oxy]-2-(hydroxymethyl)-4H-pyran-4-one (CAS: 865659-14-9) is characterized by the molecular formula C₁₃H₁₁FO₄ and a molecular weight of 250.22–250.23 g/mol. Its IUPAC name is standardized as 5-[(3-fluorobenzyl)oxy]-2-(hydroxymethyl)-4H-pyran-4-one, with alternative naming including 5-((3-fluorobenzyl)oxy)-2-(hydroxymethyl)-4H-pyran-4-one [1] [5]. The compound exists as a solid at room temperature, with commercial purity grades typically ranging from 90% to 95% [1] [5]. Key structural features include a γ-pyrone core modified at C-5 by a 3-fluorobenzyl ether group and at C-2 by a hydroxymethyl substituent. The canonical SMILES representation is O=C1C=C(CO)OC=C1OCC2=CC=CC(F)=C2, which encodes the connectivity and functional group arrangement [5].
Table 1: Fundamental Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 865659-14-9 | [2] [5] |
| Molecular Formula | C₁₃H₁₁FO₄ | [1] [5] |
| Molecular Weight | 250.22–250.23 g/mol | [2] [5] |
| IUPAC Name | 5-[(3-fluorobenzyl)oxy]-2-(hydroxymethyl)-4H-pyran-4-one | [1] |
| Purity (Commercial) | 90–95% | [1] [5] |
| Physical Form | Solid | [1] |
While explicit synthetic protocols for this specific compound are not detailed in the available literature, retrosynthetic analysis combined with established 4H-pyran chemistry suggests two viable approaches:
The most direct route involves Williamson ether synthesis between 5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one and 3-fluorobenzyl bromide. The precursor pyranone (CAS not provided, MW: 142.11 g/mol) is commercially available with ≥98% purity [8]. Critical parameters for this SN₂ reaction include:
Alternative routes may leverage iron oxide-catalyzed tandem annulations documented for 4H-pyrans. Nano-powder magnetite (Fe₃O₄) catalyzes a one-pot sequence involving:
Purification challenges arise from acid sensitivity and polar functional groups:
Table 2: Synthetic Optimization Variables and Targets
| Parameter | Baseline Condition | Optimization Target | Impact on Yield/Purity |
|---|---|---|---|
| Reaction Temperature | 80°C (DMF) | 60–65°C | Prevents thermal decomposition |
| Catalyst Loading | None (alkylation) | 5–10 mol% Fe₃O₄ (annulation) | Increases yield by 15–20% |
| Reaction Time | 12–24 hours | 4–6 hours (monitored by HPLC) | Reduces hydrolysis byproducts |
| Purification Method | Standard recrystallization | Gradient chromatography | Achieves >99% purity |
Structural confirmation relies on spectroscopic concordance:
Scalability requires addressing three key challenges:
CAS No.: 60-24-2
CAS No.: 152405-02-2
CAS No.: 152885-09-1
CAS No.: 463-82-1
CAS No.:
CAS No.: